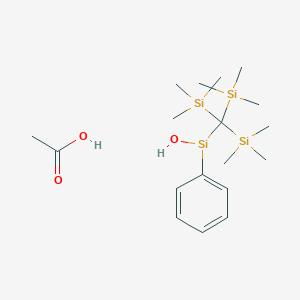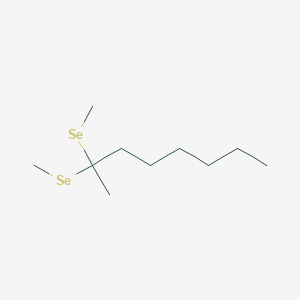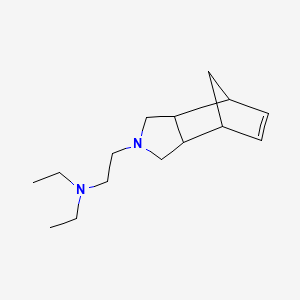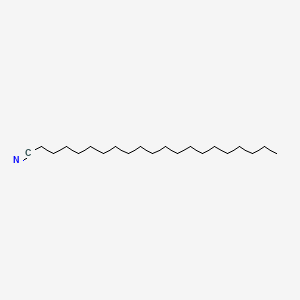
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbazole core, a carboxamide group, a chlorophenyl group, and a hydroxy group, all in a monosodium salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt typically involves multiple steps. One common method includes the reaction of 9H-carbazole-3-carboxylic acid with N-(4-chlorophenyl)-2-hydroxyamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like TEA (triethylamine) in a solvent such as DMF (dimethylformamide) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles like NaOH (sodium hydroxide) for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions include ketones from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 9H-Carbazole-3-carboxamide, N-(4-chlorophenyl)-2-hydroxy-, monosodium salt include:
- 9-Ethyl-9H-carbazole-3-carboxylic acid
- N-(3-[(4-cyanophenyl)carbonyl]amino}-2-methylpropyl)-9-ethyl-9H-carbazole-3-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
68556-13-8 |
|---|---|
Formule moléculaire |
C19H12ClN2NaO2 |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
sodium;2-[(4-chlorophenyl)carbamoyl]-9H-carbazol-3-olate |
InChI |
InChI=1S/C19H13ClN2O2.Na/c20-11-5-7-12(8-6-11)21-19(24)15-9-17-14(10-18(15)23)13-3-1-2-4-16(13)22-17;/h1-10,22-23H,(H,21,24);/q;+1/p-1 |
Clé InChI |
CDWCKHIMQGFMOL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)C(=O)NC4=CC=C(C=C4)Cl)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
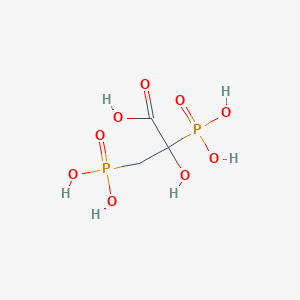



![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
